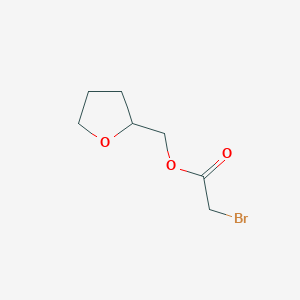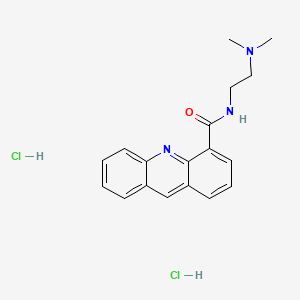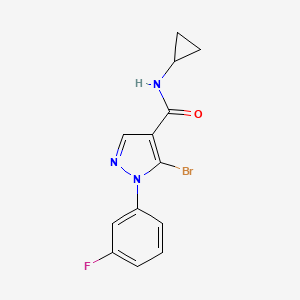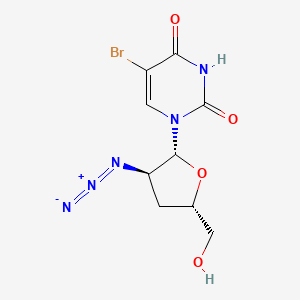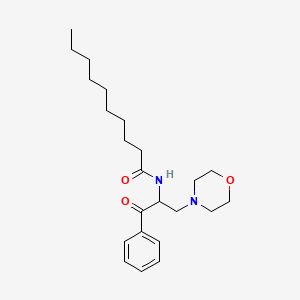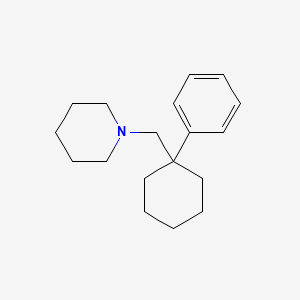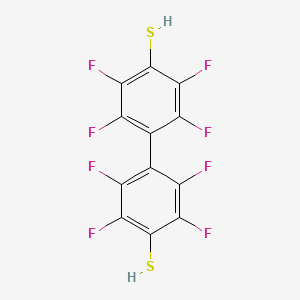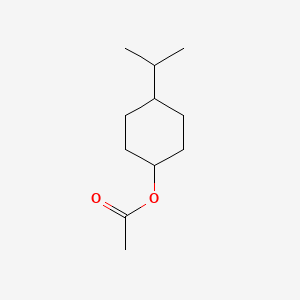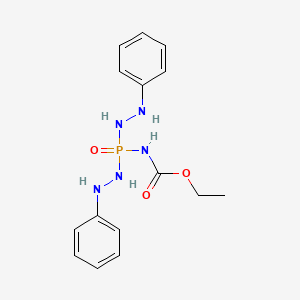
2-Benzylidenecyclopent-4-ene-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzylidenecyclopent-4-ene-1,3-dione is a chemical compound known for its unique structure and reactivity It features a benzylidene group attached to a cyclopentene ring with two ketone functionalities at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylidenecyclopent-4-ene-1,3-dione typically involves the condensation of benzaldehyde with cyclopent-4-ene-1,3-dione. This reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually include refluxing the reactants in an appropriate solvent like ethanol or methanol to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors, and ensuring proper handling and disposal of by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzylidenecyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of cyclopent-4-ene-1,3-diol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-Benzylidenecyclopent-4-ene-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, including polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 2-Benzylidenecyclopent-4-ene-1,3-dione involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the benzylidene group and the ketone functionalities. These groups can participate in nucleophilic and electrophilic reactions, allowing the compound to interact with enzymes, receptors, and other biomolecules. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
2-Benzylidenecyclopent-4-ene-1,3-dione can be compared with other similar compounds, such as:
Cyclopent-4-ene-1,3-dione: Lacks the benzylidene group, making it less reactive in certain types of reactions.
Benzylidenemalononitrile: Contains a similar benzylidene group but has different functional groups, leading to distinct reactivity and applications.
Indane-1,3-dione: Shares the dione functionality but has a different ring structure, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its combination of the benzylidene group with the cyclopentene ring, providing a versatile scaffold for various chemical transformations and applications.
Propriétés
Numéro CAS |
34428-29-0 |
|---|---|
Formule moléculaire |
C12H8O2 |
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
2-benzylidenecyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C12H8O2/c13-11-6-7-12(14)10(11)8-9-4-2-1-3-5-9/h1-8H |
Clé InChI |
HBMINKZFDAUJGH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=C2C(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-amino-1-[[3-hydroxy-1-[[3-hydroxy-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3,12-bis(1-hydroxyethyl)-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide](/img/structure/B12802697.png)
